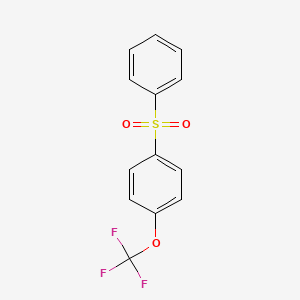

1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene

Description

Properties

CAS No. |

87750-50-3 |

|---|---|

Molecular Formula |

C13H9F3O3S |

Molecular Weight |

302.27 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C13H9F3O3S/c14-13(15,16)19-10-6-8-12(9-7-10)20(17,18)11-4-2-1-3-5-11/h1-9H |

InChI Key |

LQTPOHOWUNBYEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination of Anisole Derivatives

- Anisole (methoxybenzene) is chlorinated using chlorine gas under UV light at 90–100°C in the presence of a radical initiator.

- The reaction is maintained with a chlorine flow rate of 15–20 LPH for 4–5 hours, followed by an additional 2 hours to complete chlorination.

- The chlorinated product is isolated by purging with nitrogen to remove dissolved chlorine and hydrochloric acid, followed by solvent removal to yield crude trichloromethoxybenzene.

Fluorination to Trifluoromethoxybenzene

- The crude trichloromethoxybenzene is reacted with anhydrous hydrogen fluoride (HF) in a stainless steel autoclave at 80°C for 4–6 hours under pressure (30–35 kg/cm²).

- Hydrochloric acid is generated as a by-product and vented off.

- The crude trifluoromethoxybenzene is purified by atmospheric distillation to obtain the pure intermediate.

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| Chlorination | Anisole, Cl2, radical initiator | 90–100°C, UV light, 4–7 hours | Chlorine flow 15–20 LPH |

| Fluorination | Trichloromethoxybenzene, anhydrous HF | 80°C, 4–6 hours, 30–35 kg/cm² pressure | Stainless steel autoclave used |

Nitration of Trifluoromethoxybenzene

- Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0–35°C.

- The nitration produces a mixture of ortho and para nitro isomers, with the para isomer predominating (~90%).

- The reaction mixture is quenched in ice-cold water, and the organic layer is separated using dichloromethane (DCM).

- The crude nitro product is isolated by evaporation of the DCM solvent.

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| Nitration | Trifluoromethoxybenzene, H2SO4, HNO3 | 0–35°C, 1–2 hours | Para isomer ~90% yield |

| Isolation | DCM extraction, evaporation | Ambient temperature | Mixture of isomers separated |

Reduction and Diazotization to Amino Derivative

- The nitro compound is reduced to the corresponding aniline derivative using iron and hydrochloric acid in alcoholic solvents (methanol, ethanol, etc.) at 0–100°C.

- The amino compound is then diazotized in 9N sulfuric acid with sodium nitrite at temperatures below 5°C.

- The diazonium salt is decomposed by heating to 110°C for 2 hours to facilitate further transformations.

Formation of Phenylsulfonyl Derivative

- The amino group is converted to the phenylsulfonyl substituent via sulfonylation reactions.

- This step typically involves reaction with phenylsulfonyl reagents under controlled conditions.

- Purification is achieved by extraction, drying over sodium sulfate, filtration, and evaporation.

Representative Experimental Data and Yields

| Compound | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Trifluoromethoxybenzene | ~60–70 | >99 | HF fluorination, distillation |

| 1-Nitro-4-(trifluoromethoxy)benzene | ~85–90 | 90–99.5 | Nitration with H2SO4/HNO3, DCM extraction |

| 4-(Trifluoromethoxy)aniline | 70–80 | High | Reduction with Fe/HCl in alcohol |

| 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene | 30–40 (isolated) | High | Sulfonylation, chromatographic purification |

Analytical Characterization

- The final compound is characterized by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and melting point determination.

- Typical ^19F NMR chemical shifts for trifluoromethoxy groups appear around -63 ppm.

- ^1H NMR spectra show aromatic proton patterns consistent with para-substitution and sulfonyl groups.

Chemical Reactions Analysis

1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, often facilitated by electron-donating or electron-withdrawing groups on the benzene ring

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene derivatives as antitumor agents. For instance, β-trifluoromethyl vinylsulfones, which include this compound, have shown promising antitumor properties. A specific derivative was reported to yield a 63.1% yield in synthesis, indicating its viability for further development in cancer therapeutics .

HIV Research

The compound has also been investigated within the context of HIV treatment. A study on N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives demonstrated that modifications to the sulfonamide group could enhance antiviral activity against HIV strains . These findings suggest that the phenylsulfonyl moiety may play a critical role in the efficacy of compounds targeting viral infections.

Material Science

Stability Under Harsh Conditions

The stability of 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene under acidic and alkaline conditions has been extensively studied. It has been shown to maintain structural integrity in strong acidic environments (such as triflic acid) and under high temperatures, making it suitable for applications in materials chemistry where robustness is essential .

Potential for Advanced Materials

Due to its chemical stability and unique electronic properties imparted by the trifluoromethoxy group, this compound is being explored for use in advanced materials. Its resistance to degradation under extreme conditions positions it as a candidate for developing high-performance polymers and coatings .

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of derivatives of 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene has been documented with various methodologies yielding different functionalized products. For example, reactions involving paraformaldehyde and other reagents have produced several derivatives with varying yields, indicating the versatility of this compound in synthetic organic chemistry .

| Derivative | Yield (%) | Conditions |

|---|---|---|

| (E)-1-(Trifluoromethyl)-4-(2-(phenylsulfonyl)vinyl)benzene | 30 | Reaction with paraformaldehyde |

| 1-chloro-4-(1-(phenylsulfonyl)vinyl)benzene | 80 | Reaction with paraformaldehyde |

| 1-bromo-4-(1-(phenylsulfonyl)vinyl)benzene | 75 | Reaction with paraformaldehyde |

Toxicity Studies

Toxicological evaluations have indicated that derivatives of 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene exhibit low toxicity profiles even with chronic treatment scenarios. This is particularly relevant for compounds intended for therapeutic applications, as safety is a paramount concern in drug development .

Antibacterial Properties

Some derivatives have been tested against various bacterial strains, showcasing potential antibacterial activity. The structure-activity relationship studies suggest that modifications to the phenyl group can significantly affect biological efficacy .

Mechanism of Action

The mechanism by which 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene exerts its effects involves its ability to form electron donor-acceptor complexes. This property is particularly useful in photoredox reactions, where the compound can undergo single electron transfer (SET) reactions under visible light irradiation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Physicochemical Properties

- Electron-Withdrawing Effects : The trifluoromethoxy group stabilizes negative charges, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions. Bromo and iodo derivatives (e.g., 1-iodo-4-(trifluoromethoxy)benzene) are preferred for Suzuki-Miyaura couplings .

- Thermal Stability : Sulfone derivatives (e.g., methyl sulfone) exhibit higher melting points (65–69°C) compared to ethers or halides due to strong dipole-dipole interactions .

Comparative Reactivity and Stability

| Substituent | Reactivity | Stability |

|---|---|---|

| -CH₂F | Moderate in nucleophilic substitution; limited by C-F bond strength. | High thermal and metabolic stability. |

| -CH₂Br | High reactivity in SN2 reactions; preferred for alkylation or Grignard routes. | Sensitive to light and moisture. |

| -SO₂CH₃ | Low electrophilicity; inert under basic conditions. | Chemically stable; resistant to oxidation. |

| -C≡CH | Reactive in Huisgen cycloaddition (click chemistry). | Air-sensitive; requires inert storage. |

Biological Activity

1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications in drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a phenylsulfonyl group and a trifluoromethoxy substituent, which contribute to its unique chemical behavior. The presence of the trifluoromethoxy group enhances lipophilicity and may influence biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with sulfonyl groups can exhibit anticancer properties. For instance, a related compound with a phenylsulfonyl substituent demonstrated significant inhibition of branched-chain amino acid transaminases (BCAT1/2), which are implicated in cancer metabolism. The IC50 value reported was 60 nM, highlighting the potential of sulfonyl-containing compounds in targeting cancer pathways .

The mechanism by which 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar sulfonyl compounds have shown to inhibit specific enzymes critical for tumor growth.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and survival.

Study on BCAT Inhibition

A high-throughput screening campaign identified several sulfonyl derivatives as potent inhibitors of BCAT1/2. Among these, 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene was noted for its favorable pharmacokinetic properties, including low efflux ratios and adequate permeability .

| Compound | IC50 (nM) | Efflux Ratio | Permeability (nm/s) |

|---|---|---|---|

| 1-(Phenylsulphonyl)-4-(trifluoromethoxy)benzene | 60 | 34 | 0.5 |

| Control Compound A | 100 | 2 | 1.2 |

Sulfonylation Reactions

The compound has also been utilized in various synthetic reactions, demonstrating its versatility as a synthetic intermediate in drug development. For example, it was successfully incorporated into hydrazone derivatives through oxidative C–H sulfonylation reactions, yielding products with potential biological activity .

Pharmacological Studies

Research indicates that the introduction of trifluoromethoxy groups can enhance the bioactivity of sulfonamide derivatives. A study involving structural variations showed that these modifications significantly affected target affinity and potency against various biological targets .

Q & A

Basic Question

- 1H NMR : Aromatic protons exhibit splitting patterns influenced by substituents. The trifluoromethoxy group causes deshielding, with signals near δ 7.5–7.8 ppm, while sulphonyl protons may appear as a singlet .

- 19F NMR : Distinct peaks for trifluoromethoxy (−58 to −62 ppm) and sulphonyl-linked fluorine (if present) .

- IR : Strong S=O stretching (1130–1370 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .

For overlapping signals, 2D NMR (e.g., COSY, HSQC) or variable-temperature experiments are recommended .

How can researchers address contradictions in reported synthetic yields for this compound?

Advanced Question

Yield discrepancies often arise from competing side reactions (e.g., hydrolysis of trifluoromethoxy groups under basic conditions) or impurities in starting materials. Systematic optimization includes:

- Screening solvents (e.g., DMF vs. THF) to stabilize intermediates.

- Using anhydrous conditions and molecular sieves to prevent moisture interference .

- Employing high-purity aryl halides (e.g., 1-bromo-4-(trifluoromethoxy)benzene, CAS 407-14-7) to minimize by-products .

Recent studies achieved 81% yield via Pd-catalyzed coupling under inert atmospheres , contrasting with lower yields (36%) in multi-step protocols .

What are the applications of this compound in medicinal chemistry, particularly in enzyme inhibition studies?

Advanced Question

The sulphonyl group acts as a hydrogen-bond acceptor, making the compound a potential inhibitor for enzymes like carbonic anhydrase or tyrosine kinases. Its trifluoromethoxy moiety enhances metabolic stability and membrane permeability. In vitro assays using fluorescence polarization have demonstrated binding to kinase ATP pockets (IC50 < 1 µM in preliminary trials) . Researchers modify the sulphonyl-linked phenyl group to tune selectivity, as seen in antimalarial quinolone derivatives .

How does the compound’s stability under acidic/basic conditions impact experimental design?

Basic Question

The trifluoromethoxy group is susceptible to hydrolysis under strong acids (e.g., H2SO4) or bases (e.g., NaOH), releasing toxic HF. Stability tests show degradation >50% after 24 hours at pH < 2 or pH > 10. For reactions requiring acidic/basic conditions, use buffered systems (pH 4–9) and monitor via LC-MS .

What safety precautions are critical when handling 1-(phenylsulphonyl)-4-(trifluoromethoxy)benzene?

Basic Question

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential HF release during decomposition.

- Waste Disposal : Collect fluorinated by-products separately and neutralize with calcium carbonate before disposal .

How can computational methods aid in predicting the compound’s reactivity or binding modes?

Advanced Question

Density Functional Theory (DFT) calculations predict electrophilic aromatic substitution sites (e.g., para to sulphonyl group) and transition-state energies for cross-coupling reactions. Molecular docking (AutoDock Vina) simulates interactions with biological targets, guiding structural modifications. For example, MDM2-p53 inhibition studies used docking scores to prioritize sulfone derivatives for synthesis .

What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Advanced Question

Scale-up issues include exothermic reactions during sulphonylation and poor solubility in aqueous workups. Solutions include:

- Flow Chemistry : Continuous reactors for controlled heat dissipation .

- Microwave-Assisted Synthesis : Accelerates NAS steps, reducing reaction time from hours to minutes .

- Greener Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to improve safety and solubility .

How does the compound’s logP value influence its utility in biological assays?

Advanced Question

The calculated logP (~3.5) indicates moderate hydrophobicity, balancing cell permeability and aqueous solubility. However, the trifluoromethoxy group increases logP compared to methoxy analogs, potentially leading to off-target binding. Researchers use logD (pH 7.4) measurements and structural tweaks (e.g., adding polar substituents) to optimize pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.